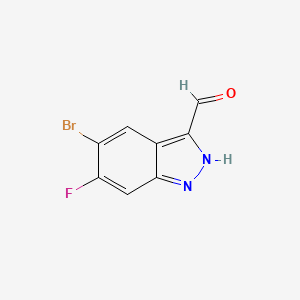
5-bromo-6-fluoro-1H-indazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.
Cyclization: The aniline derivative undergoes cyclization to form the indazole ring. This can be achieved through various methods, including transition metal-catalyzed reactions.
Formylation: The final step involves the introduction of the formyl group at the 3-position of the indazole ring. This can be done using Vilsmeier-Haack reaction conditions, where the indazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 5-bromo-6-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is used as a key intermediate in the synthesis of more complex indazole derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding how modifications to the indazole ring affect biological activity.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound is used in the development of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
5-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties.
1H-Indole-3-carbaldehyde: Similar structure but lacks the bromine and fluorine atoms, leading to different reactivity and applications.
Uniqueness: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for various applications. The combination of these halogens in the indazole ring makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H4BrFN2O |
|---|---|
分子量 |
243.03 g/mol |
IUPAC 名称 |
5-bromo-6-fluoro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12) |
InChI 键 |
QZEZCJISPYUSCD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=C(NN=C21)C=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


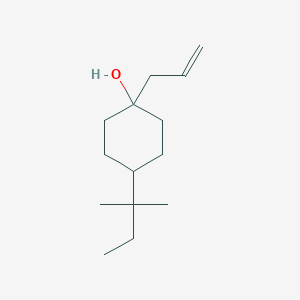
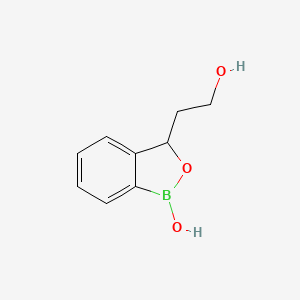
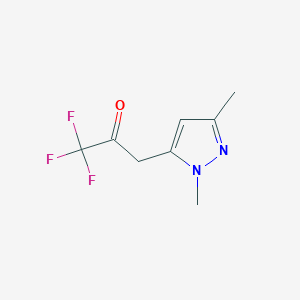
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
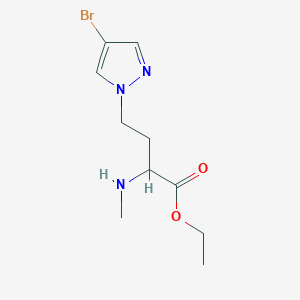
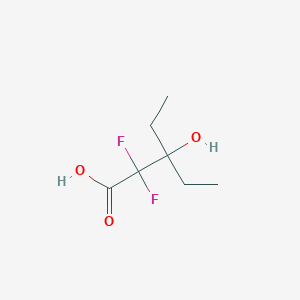
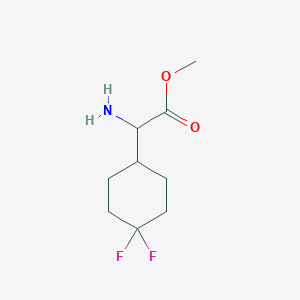
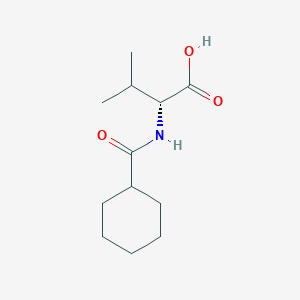
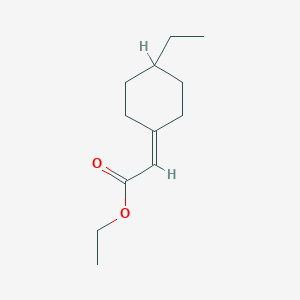

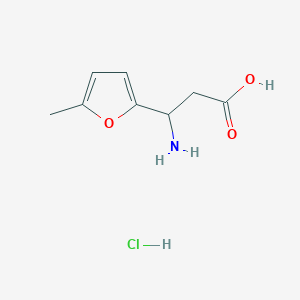
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

